6-Methoxy-2,3-dimethylphenol 6-Methoxy-2,3-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 123844-48-4
VCID: VC17036163
InChI: InChI=1S/C9H12O2/c1-6-4-5-8(11-3)9(10)7(6)2/h4-5,10H,1-3H3
SMILES:
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

6-Methoxy-2,3-dimethylphenol

CAS No.: 123844-48-4

Cat. No.: VC17036163

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2,3-dimethylphenol - 123844-48-4

Specification

CAS No. 123844-48-4
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 6-methoxy-2,3-dimethylphenol
Standard InChI InChI=1S/C9H12O2/c1-6-4-5-8(11-3)9(10)7(6)2/h4-5,10H,1-3H3
Standard InChI Key FIYSJUCSLDVIQJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)OC)O)C

Introduction

Structural Identity and Nomenclature

6-Methoxy-2,3-dimethylphenol (IUPAC name: 6-methoxy-2,3-dimethylphenol) is a trisubstituted phenol derivative featuring:

  • Two methyl groups at positions 2 and 3 of the aromatic ring.

  • A methoxy group (-OCH₃) at position 6.

Its molecular formula is C₉H₁₂O₂ (molecular weight: 152.19 g/mol), distinguishing it from 2,3-dimethylphenol (C₈H₁₀O) . The methoxy group introduces steric and electronic effects that likely alter solubility, reactivity, and intermolecular interactions compared to non-methoxylated analogs.

Hypothetical Synthesis Pathways

While no direct synthesis methods for 6-methoxy-2,3-dimethylphenol are described in the literature, plausible routes can be extrapolated from known phenolic derivatization techniques:

Methoxylation of 2,3-Dimethylphenol

A Friedel-Crafts alkylation or direct methoxylation using dimethyl sulfate or methyl iodide under alkaline conditions could introduce the methoxy group at position 6. For example, 2,3-dimethylphenol reacts with methylating agents in the presence of bases like potassium carbonate :

2,3-Dimethylphenol + CH₃IK₂CO₃6-Methoxy-2,3-dimethylphenol + HI\text{2,3-Dimethylphenol + CH₃I} \xrightarrow{\text{K₂CO₃}} \text{6-Methoxy-2,3-dimethylphenol + HI}

This method parallels the synthesis of other methoxylated phenols, where regioselectivity depends on directing effects of existing substituents .

Demethylation of Protected Precursors

Alternative approaches may involve partial demethylation of fully methoxylated intermediates. For instance, selectively removing a methyl group from a trimethoxy derivative using boron tribromide (BBr₃) could yield the target compound .

Predicted Physicochemical Properties

Based on structural analogs like 2,3-dimethylphenol and 4-methoxy-2,6-dimethylphenol, the following properties are hypothesized:

Property6-Methoxy-2,3-dimethylphenol (Predicted)2,3-Dimethylphenol
Molecular Weight (g/mol)152.19122.16
Melting Point (°C)90–9570–73
Boiling Point (°C)235–240217
Water SolubilitySlightly solubleSparingly soluble
LogP (Octanol/Water)2.5–3.02.77
pKa~10.210.50

The methoxy group likely enhances lipid solubility compared to 2,3-dimethylphenol, as evidenced by the higher predicted LogP. Hydrogen bonding from the phenolic -OH and methoxy oxygen may moderate melting and boiling points relative to non-polar analogs.

Reactivity and Stability

Electrophilic Substitution

The phenolic ring’s substitution pattern directs further reactions:

  • Ortho/para directors: Methyl and methoxy groups activate the ring toward electrophiles. Nitration or sulfonation would occur at positions 4 or 5, while halogenation may favor position 5 due to steric hindrance from the 2-methyl group.

  • Oxidative Coupling: Like 3,5-dimethylphenol , 6-methoxy-2,3-dimethylphenol may undergo oxidative dimerization to form biphenyl derivatives under radical-initiated conditions.

Acid-Base Behavior

The phenolic -OH group (pKa ~10.2) deprotonates in alkaline solutions, forming a phenoxide ion. The methoxy group’s electron-donating effects slightly reduce acidity compared to phenol (pKa 9.95) but less so than in 2,3-dimethylphenol (pKa 10.50) .

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